tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate
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Overview
Description
tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable alkylating agent, such as 3-(prop-2-yn-1-yloxy)propyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with biological targets, leading to therapeutic effects .
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the prop-2-yn-1-yloxy group can undergo click chemistry reactions, allowing for the attachment of various functional groups.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[3-(pyridin-4-yl)prop-2-yn-1-yl]carbamate: This compound has a similar structure but includes a pyridine ring, which may confer different chemical and biological properties.
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: This compound has a similar backbone but includes additional ether linkages, affecting its reactivity and applications.
Uniqueness
tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate is unique due to its combination of a tert-butyl group, a carbamate group, and a prop-2-yn-1-yloxy group. This combination provides a balance of stability and reactivity, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[3-(3-prop-2-ynoxypropoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-9-17-11-7-12-18-10-6-8-15-13(16)19-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOZFOUKGRSFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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